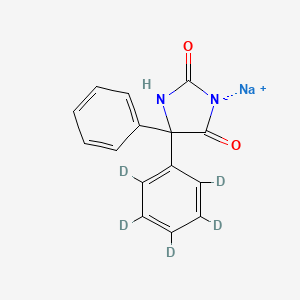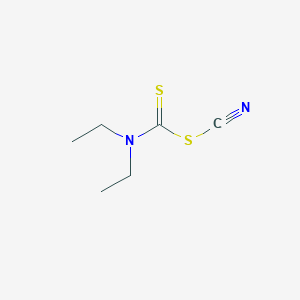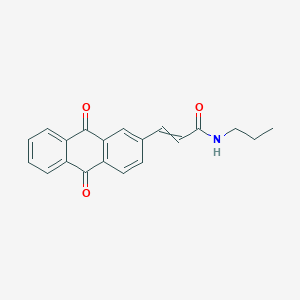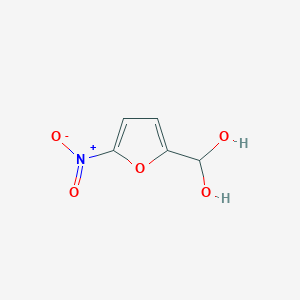![molecular formula C11H24OSi B14444936 Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane CAS No. 76436-96-9](/img/structure/B14444936.png)
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane typically involves the reaction of 4-methylhept-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-methylhept-2-en-3-ol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: The major products are typically silanols or siloxanes.
Reduction: The major products are silanes.
Substitution: The major products depend on the nucleophile used but can include various organosilicon compounds.
Aplicaciones Científicas De Investigación
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to improve their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is relatively stable, but it can be cleaved under certain conditions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the 4-methylhept-2-en-3-yl group.
Trimethoxysilane: Contains methoxy groups instead of the 4-methylhept-2-en-3-yl group, leading to different reactivity and applications.
Trimethylsilyl chloride: Used as a reagent in organic synthesis, similar to Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane, but with different reactivity due to the presence of the chloride group.
Uniqueness
This compound is unique due to the presence of the 4-methylhept-2-en-3-yl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other organosilicon compounds may not be effective.
Propiedades
Número CAS |
76436-96-9 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
trimethyl(4-methylhept-2-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-7-9-10(3)11(8-2)12-13(4,5)6/h8,10H,7,9H2,1-6H3 |
Clave InChI |
YQMSNSDLEWTJNX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=CC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)

![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)


![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)


